(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-yl tert-butyl carbonate
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Overview
Description
The compound (2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-yl tert-butyl carbonate is a complex organic molecule with significant potential in various scientific fields This compound features a tetrahydrofuran ring substituted with a pyrimidinyl group, two fluorine atoms, and a tert-butyl carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-yl tert-butyl carbonate typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: The initial step often involves the cyclization of a suitable precursor to form the tetrahydrofuran ring. This can be achieved through intramolecular nucleophilic substitution reactions under acidic or basic conditions.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the tetrahydrofuran intermediate.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde or paraformaldehyde in the presence of a base.
Carbonate Formation: The final step involves the formation of the tert-butyl carbonate group, which can be achieved by reacting the hydroxyl group with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidinyl moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the fluorine atoms or the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as an enzyme inhibitor or receptor ligand can be investigated. Its structural features suggest it could interact with biological macromolecules in specific ways, making it a valuable tool for studying biochemical pathways.
Medicine
In medicine, the compound’s potential antiviral and anticancer properties are of particular interest. Its ability to interfere with viral replication or cancer cell proliferation could lead to the development of new therapeutic agents.
Industry
In industrial applications, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties might also make it suitable for use in specialty chemical formulations.
Mechanism of Action
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. For example, the pyrimidinyl group could mimic natural nucleotides, allowing the compound to inhibit nucleotide-binding enzymes. The fluorine atoms might enhance binding affinity or alter the compound’s metabolic stability, while the tert-butyl carbonate group could influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl tert-butyl carbonate: Similar structure but lacks the fluorine atoms.
(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-yl methyl carbonate: Similar structure but with a methyl carbonate group instead of tert-butyl.
Uniqueness
The presence of the fluorine atoms and the tert-butyl carbonate group distinguishes (2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-yl tert-butyl carbonate from its analogs. These features can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a unique and valuable compound for further research and development.
Properties
Molecular Formula |
C14H19F2N3O6 |
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Molecular Weight |
363.31 g/mol |
IUPAC Name |
[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-yl] tert-butyl carbonate |
InChI |
InChI=1S/C14H19F2N3O6/c1-13(2,3)25-12(22)24-9-7(6-20)23-10(14(9,15)16)19-5-4-8(17)18-11(19)21/h4-5,7,9-10,20H,6H2,1-3H3,(H2,17,18,21)/t7-,9-,10-/m1/s1 |
InChI Key |
LKIFGKNBZDGLOI-SZEHBUNVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)O[C@@H]1[C@H](O[C@H](C1(F)F)N2C=CC(=NC2=O)N)CO |
Canonical SMILES |
CC(C)(C)OC(=O)OC1C(OC(C1(F)F)N2C=CC(=NC2=O)N)CO |
Origin of Product |
United States |
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